5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 3-position. It is commonly used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-bromo-2-methylpyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 5-amino-3-methyl-1H-pyrazolo[4,3-b]pyridine, 5-thio-3-methyl-1H-pyrazolo[4,3-b]pyridine, etc.
Oxidation Products: N-oxides of the pyrazolopyridine ring.
Reduction Products: Corresponding amines or hydrazines.
Coupling Products: Biaryl derivatives with various substituents.
Scientific Research Applications
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs) which are implicated in cancer.
Biological Research: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Pharmaceutical Development: It serves as a lead compound for the synthesis of new drugs with improved efficacy and selectivity.
Chemical Biology: Used in the study of protein-ligand interactions and the development of chemical probes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine can be compared with other pyrazolopyridine derivatives:
Similar Compounds: 5-Fluoro-3-methyl-1H-pyrazolo[4,3-b]pyridine, 5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine, and 5-Iodo-3-methyl-1H-pyrazolo[4,3-b]pyridine.
Uniqueness: The presence of the bromine atom at the 5-position imparts unique reactivity and biological activity compared to other halogenated derivatives. The bromine atom can be easily substituted, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-7-5(11-10-4)2-3-6(8)9-7/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYQHIAEBRKBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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